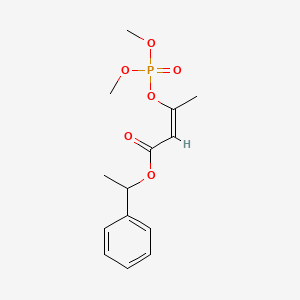
beta-Damascenone - d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Damascenone - d4: is a deuterated form of beta-Damascenone, a compound known for its significant contribution to the aroma of roses and other floral scents. It is a member of the rose ketone family, which also includes damascones and ionones. Beta-Damascenone is widely used in the fragrance industry due to its potent and pleasant aroma, even at very low concentrations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Ionones: One common method involves the 1,3-carbonyl migration of ionones.
From Cyclohexenyl Aldehydes, Esters, and Acids: Another approach involves the nucleophilic attack on cyclohexenyl aldehydes, esters, or acids.
Industrial Production Methods: Industrially, beta-Damascenone can be synthesized from citral through a series of steps, including the preparation of beta-cyclocitral and subsequent reactions with allyl chloride and pre-activated magnesium.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Beta-Damascenone - d4 has a wide range of applications in scientific research:
Wirkmechanismus
Beta-Damascenone exerts its effects primarily through its interaction with olfactory receptors. It binds to specific receptors in the nasal epithelium, triggering a signal transduction pathway that results in the perception of its characteristic floral aroma . The molecular targets include various olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling cascade .
Vergleich Mit ähnlichen Verbindungen
Alpha-Damascenone: Another member of the rose ketone family, known for its similar floral aroma but with slight differences in scent profile.
Beta-Ionone: Shares structural similarities with beta-Damascenone and is also derived from the degradation of carotenoids.
Alpha-Ionone: Similar to beta-Ionone but with different olfactory properties and applications.
Uniqueness of Beta-Damascenone - d4: this compound is unique due to its deuterated form, which makes it particularly useful in isotopic labeling studies and analytical applications. Its distinct isotopic signature allows for precise quantification and tracking in various research contexts .
Eigenschaften
CAS-Nummer |
217482-71-8 |
|---|---|
Molekularformel |
C13H14D4O |
Molekulargewicht |
194.312 |
Reinheit |
95% min. |
Synonyme |
beta-Damascenone - d4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




